Sodium octanoate
Overview
Description
Sodium caprylate, also known as sodium octanoate, is the sodium salt of caprylic acid. It is a medium-chain fatty acid with the chemical formula C8H15NaO2 . This compound is commonly used in various industries, including pharmaceuticals, cosmetics, and food processing, due to its surfactant and antimicrobial properties .
Scientific Research Applications
Sodium caprylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the stabilization of proteins and enzymes.
Medicine: Utilized as an antimicrobial agent in pharmaceutical formulations. It is also used in the preparation of intravenous solutions to stabilize proteins and prevent aggregation.
Industry: Applied in the food industry as a preservative and in cosmetics for its emulsifying properties
Mechanism of Action
Target of Action
Sodium octanoate, also known as sodium caprylate, is a medium-chain fatty acid that has been studied for its role in enhancing the permeation of proteins and peptides via the intestinal mucosa . It is used as a penetration enhancer for peptide delivery .
Mode of Action
This compound interacts with its targets by enhancing the permeation of proteins and peptides through the intestinal mucosa . This is achieved by increasing the solubility of the proteins and peptides, thereby facilitating their absorption into the systemic circulation .
Biochemical Pathways
This compound affects the lipid metabolism pathway. It has been shown to effectively reduce hepatic crude lipid, triglyceride (TG), total cholesterol (TC) and non-esterified free fatty acids contents . It also influences the expression of genes related to lipogenesis and fatty acid transport, leading to a decrease in the synthesis and transport of lipids .
Pharmacokinetics
This compound has been found to possess a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile than some other compounds . It enhances the oral bioavailability of proteins and peptides, making it a valuable tool in drug delivery .
Result of Action
The action of this compound leads to a reduction in the levels of various lipids in the liver, including crude lipid, triglyceride, total cholesterol, and non-esterified free fatty acids . This can help alleviate lipid accumulation caused by certain diets . Additionally, it has been found to preserve cell viability under oxidative stress conditions .
Action Environment
This compound is water-soluble and may spread in water systems . It is likely to be mobile in the environment due to its water solubility . Its action, efficacy, and stability may be influenced by environmental factors such as pH and temperature .
Safety and Hazards
Sodium octanoate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Sodium octanoate has been studied for its potential in enhancing the oral bioavailability of macromolecules . It has been co-formulated with semaglutide to overcome the challenges of oral peptide delivery . The addition of oral semaglutide expands the treatment options available to those with type 2 diabetes and may encourage increased and earlier use of GLP-1RAs .
Biochemical Analysis
Biochemical Properties
Sodium octanoate plays a significant role in various biochemical reactions. It is commonly used as a protein stabilizer for molecules such as albumin and fibrinogen under conditions like heat sterilization . This compound interacts with proteins by binding to hydrophobic regions, thereby preventing denaturation and aggregation. Additionally, it is used in blood plasma fractionation to stabilize proteins during the separation process .
Cellular Effects
This compound has been shown to influence various cellular processes. For instance, it modulates the innate immune response of bovine mammary epithelial cells through the TLR2/P38/JNK/ERK1/2 pathway . This compound can either induce or inhibit the internalization of Staphylococcus aureus into these cells, depending on its concentration . It also affects platelet viability and apoptosis during storage, reducing the clearance rate of platelets stored at low temperatures .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It interacts with integrin α5β1, TLR2, and CD36 receptors on the cell surface, modulating the internalization of pathogens and the innate immune response . This compound also influences the phosphorylation of MAPKs (p38, JNK, and ERK1/2) and the activation of transcription factors related to these pathways . These interactions lead to changes in gene expression and cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can maintain platelet viability and reduce apoptosis during long-term storage at low temperatures . Additionally, this compound has been used in fluid bolus experiments to study acid-base changes, demonstrating its stability and effectiveness in maintaining physiological pH levels over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in myocardial metabolism studies using infant swine models, this compound was found to provide energetic advantages for the heart during extracorporeal membrane oxygenation . High doses of this compound can lead to adverse effects, such as increased intracranial pressure in rabbits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to acetyl-CoA, which enters the citric acid cycle and contributes to energy production . This compound also promotes histone acetylation, which activates the expression of antioxidant genes and inhibits cardiomyocyte apoptosis . Additionally, it interacts with medium-chain acyl-CoA dehydrogenase (MCAD) and histone acetyltransferase Kat2a, playing a role in cardiac repair after myocardial infarction .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be stabilized for transport and storage by adding sodium caprylate, which prevents denaturation and maintains its antimicrobial properties . This compound is also distributed within cells by binding to transport proteins and interacting with cellular membranes .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is known to localize to specific cellular compartments, such as the cytoplasm and cell membrane, where it interacts with various receptors and enzymes . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium caprylate can be synthesized through the neutralization of caprylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where caprylic acid is dissolved in water and sodium hydroxide is added gradually under stirring. The reaction proceeds as follows:
C8H16O2 (caprylic acid) + NaOH → C8H15NaO2 (sodium caprylate) + H2O
Industrial Production Methods: In industrial settings, sodium caprylate is produced by the saponification of caprylic acid with sodium hydroxide. The process involves heating caprylic acid with sodium hydroxide in a reactor, followed by purification steps to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium caprylate undergoes various chemical reactions, including:
Oxidation: Sodium caprylate can be oxidized to produce caprylic acid and other oxidation products.
Reduction: It can be reduced to form octanol.
Substitution: Sodium caprylate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with metal salts like calcium chloride can lead to the formation of calcium caprylate.
Major Products Formed:
Oxidation: Caprylic acid and other carboxylic acids.
Reduction: Octanol.
Substitution: Various metal caprylates.
Comparison with Similar Compounds
Sodium caprate (C10): Another medium-chain fatty acid salt with similar surfactant properties.
Sodium laurate (C12): A longer-chain fatty acid salt with stronger surfactant and antimicrobial properties.
Sodium oleate (C18): A long-chain fatty acid salt with applications in soap and detergent formulations.
Uniqueness: Sodium caprylate is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes it an effective surfactant and antimicrobial agent with a wide range of applications in various industries .
Properties
CAS No. |
1984-06-1 |
---|---|
Molecular Formula |
C8H16NaO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
sodium;octanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
InChI Key |
HGCHUZIWRLBTGP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCC(=O)O.[Na] |
1984-06-1 | |
physical_description |
Dry Powder; Liquid; Other Solid White powder; [MSDSonline] |
Pictograms |
Irritant |
Related CAS |
124-07-2 (Parent) |
Synonyms |
caprylic acid caprylic acid, 14C-labeled caprylic acid, aluminum salt caprylic acid, ammonia salt caprylic acid, barium salt caprylic acid, cadmium salt caprylic acid, calcium salt caprylic acid, cesium salt caprylic acid, chromium(+2) salt caprylic acid, cobalt salt caprylic acid, copper salt caprylic acid, copper(+2) salt caprylic acid, iridum(+3) salt caprylic acid, iron(+3) salt caprylic acid, lanthanum(+3) salt caprylic acid, lead(+2) salt caprylic acid, lithium salt caprylic acid, manganese salt caprylic acid, nickel(+2) salt caprylic acid, potassium salt caprylic acid, ruthenium(+3) salt caprylic acid, sodium salt caprylic acid, sodium salt, 11C-labeled caprylic acid, tin salt caprylic acid, tin(+2) salt caprylic acid, zinc salt caprylic acid, zirconium salt caprylic acid, zirconium(+4) salt lithium octanoate octanoate octanoic acid sodium caprylate sodium octanoate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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